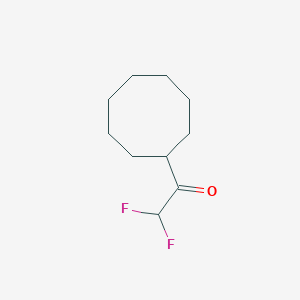

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE

Description

1-Cyclooctyl-2,2-difluoroethanone is a fluorinated ketone characterized by a cyclooctyl moiety attached to a carbonyl group substituted with two fluorine atoms at the β-position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research. Limited direct data on this compound are available in public literature, but its behavior can be extrapolated from studies on structurally related fluorinated ketones and halogenated hydrocarbons.

Properties

CAS No. |

127119-02-2 |

|---|---|

Molecular Formula |

C10H16F2O |

Molecular Weight |

190.23 g/mol |

IUPAC Name |

1-cyclooctyl-2,2-difluoroethanone |

InChI |

InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2 |

InChI Key |

SPCPNHXVDGFHOC-UHFFFAOYSA-N |

SMILES |

C1CCCC(CCC1)C(=O)C(F)F |

Canonical SMILES |

C1CCCC(CCC1)C(=O)C(F)F |

Synonyms |

Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE typically involves the reaction of cyclooctyl derivatives with difluoroethanone precursors. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.

Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism by which 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making it a compound of interest in both research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclooctyl-2,2-difluoroethanone with three categories of analogous compounds: (1) fluorinated ketones, (2) cycloalkyl-substituted ketones, and (3) halogenated ethane derivatives.

Fluorinated Ketones

- 2,2-Difluoroacetophenone: Compared to this compound, this aromatic analog lacks the cyclooctyl group but shares the 2,2-difluoro substitution. The absence of a bulky cycloalkyl group results in higher solubility in polar solvents (e.g., acetone or ethanol) and faster reaction rates in nucleophilic additions due to reduced steric hindrance. However, the cyclooctyl group in the target compound may improve thermal stability, as observed in cycloalkyl-containing fluorocarbons .

- 1-Cyclohexyl-2,2-difluoroethanone: Replacing the cyclooctyl group with a cyclohexyl ring reduces steric strain and molecular weight (MW: ~202 g/mol vs. ~230 g/mol for the cyclooctyl analog). Cyclohexyl derivatives typically exhibit lower melting points and higher volatility due to decreased van der Waals interactions. However, the larger cyclooctyl ring may enhance lipophilicity, making the compound more suitable for lipid-based drug formulations.

Cycloalkyl-Substituted Ketones

- 1-Cyclooctylacetone: The non-fluorinated analog lacks the electron-withdrawing fluorine atoms, resulting in a less electrophilic carbonyl group. This reduces reactivity in reactions such as aldol condensations or Grignard additions. Additionally, the absence of fluorine diminishes oxidative stability, as seen in comparative studies of halogenated vs. non-halogenated hydrocarbons .

- 1-Adamantyl-2,2-difluoroethanone: Adamantane’s rigid structure provides exceptional thermal stability but significantly lowers solubility in common organic solvents. The cyclooctyl group offers a balance between steric protection and solubility, making it more versatile in synthetic applications.

Halogenated Ethane Derivatives

While structurally distinct (lacking a carbonyl group), halogenated ethanes like HCFC-141b (1-fluoro-1,1-dichloroethane) provide insights into fluorine’s role in stability and environmental impact.

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|

| This compound | ~230 | 180–200 (est.) | 3.2 |

| 2,2-Difluoroacetophenone | 172.15 | 210–215 | 1.8 |

| 1-Cyclohexylacetone | 154.25 | 220–225 | 2.5 |

| HCFC-141b | 116.95 | 32 | 1.5 |

Table 2: Reactivity Comparison

| Compound | Electrophilicity (Carbonyl) | Steric Hindrance | Thermal Stability |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2,2-Difluoroacetophenone | High | Low | Moderate |

| 1-Cyclohexylacetone | Low | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.